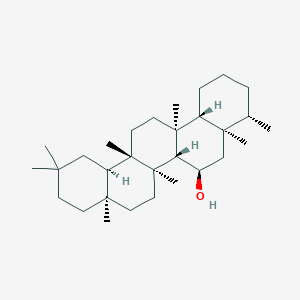
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol is a bioactive compound identified in various plant extracts, including Stevia rebaudiana. It is known for its antioxidant properties and potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol can be synthesized from 2,3-oxidosqualene through a biocatalytic process involving cycloartenol synthase . This enzyme facilitates the conversion of (S)-squalene-2,3-epoxide to epiputranjivol under specific conditions.
Industrial Production Methods
Industrial production of epiputranjivol typically involves extraction from plant sources such as Stevia rebaudiana. The essential oil is extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound .
Análisis De Reacciones Químicas
Types of Reactions
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving epiputranjivol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled temperature and pH conditions.
Major Products Formed
The major products formed from the reactions of epiputranjivol depend on the specific reagents and conditions used. For example, oxidation may yield epiputranjivol oxide, while reduction may produce epiputranjivol alcohol.
Aplicaciones Científicas De Investigación
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol has a wide range of scientific research applications:
Mecanismo De Acción
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Comparación Con Compuestos Similares
Similar Compounds
γ-Sitosterol: Another compound with antioxidant properties found in Stevia rebaudiana.
Globulol: Known for its antioxidant and anti-inflammatory effects.
Betulinic Aldehyde: Exhibits anticancer and anti-inflammatory properties.
Uniqueness of (4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol
This compound is unique due to its specific molecular structure and potent antioxidant activity.
Propiedades
Número CAS |
18671-57-3 |
|---|---|
Fórmula molecular |
C30H52O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
Clave InChI |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES isomérico |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES canónico |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















